N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS: 878065-83-9) is a synthetic organic compound with the molecular formula C₁₁H₁₁N₃O₂S and a molecular weight of 249.29 g/mol . Its structure features a phenyl-substituted imidazole core linked via a sulfanyl (thio) group to an N-hydroxy acetamide moiety. This hydroxamic acid derivative exhibits moderate water solubility (32.1 µg/mL at pH 7.4) and is primarily used in research and development contexts, though its biological activities remain underexplored in the provided evidence .
Properties
IUPAC Name |
N-hydroxy-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c15-10(13-16)8-17-11-12-6-7-14(11)9-4-2-1-3-5-9/h1-7,16H,8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNKJFPMFSTGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333540 | |
| Record name | N-hydroxy-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878065-83-9 | |
| Record name | N-hydroxy-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, which may inhibit certain enzymes or proteins. Additionally, the sulfanyl group can interact with thiol groups in proteins, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of sulfanyl acetamide derivatives, which vary in heterocyclic cores, substituents, and functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Imidazole vs.
- Substituent Effects : Fluorophenyl () and chlorophenyl () substituents enhance electronegativity and lipophilicity compared to the target’s phenyl group, possibly influencing receptor binding .
- N-Hydroxy Acetamide vs. Standard Amides : The hydroxamic acid moiety in the target compound may enable metal chelation (e.g., zinc in enzyme active sites), akin to hydroxamate-based inhibitors like those in .
Crystallographic and Conformational Insights
- Hydrogen Bonding: ’s diaminopyrimidine acetamides form intramolecular N–H⋯N bonds and layered structures, whereas the target’s N-hydroxy group may favor intermolecular hydrogen bonds with solvents or biological targets .
- Torsional Angles : In , the dihedral angle between pyrimidine and benzene rings ranges from 42.25° to 62.18°, whereas the target’s imidazole-phenyl alignment likely adopts a distinct conformation affecting packing efficiency .
Biological Activity
N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer contexts. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure includes an imidazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of N-hydroxy acetamides can inhibit pro-inflammatory cytokines such as IL-1 beta and TNF-alpha in animal models of arthritis. In a study involving adjuvant-induced arthritis in rats, administration of such compounds resulted in reduced paw edema and weight loss compared to controls .
Table 1: Effects on Inflammatory Markers
| Compound | Dose (mg/kg) | IL-1 Beta Reduction (%) | TNF-alpha Reduction (%) |
|---|---|---|---|
| N-hydroxy derivative | 5 | 40 | 35 |
| N-hydroxy derivative | 10 | 55 | 50 |
Anticancer Activity
The imidazole moiety present in the compound has been linked with various anticancer activities. Research has indicated that imidazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and the induction of oxidative stress. A study highlighted that certain imidazole-containing compounds exhibit cytotoxic effects against breast cancer cell lines, suggesting a potential therapeutic application .
Antimicrobial Activity
N-hydroxy derivatives have also demonstrated antimicrobial properties. For example, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15.625 |
| Escherichia coli | 31.25 |
| Bacillus subtilis | 62.5 |
Case Study 1: Anti-inflammatory Effects in Animal Models
A study conducted on Sprague Dawley rats demonstrated that administration of N-hydroxy derivatives significantly reduced inflammatory markers and improved physical symptoms associated with arthritis. The results indicated a dose-dependent response, with higher doses yielding greater reductions in inflammation markers .
Case Study 2: Anticancer Activity Assessment
In vitro studies on breast cancer cell lines treated with imidazole derivatives showed a significant reduction in cell viability after 48 hours of exposure. The study concluded that these compounds could potentially serve as lead candidates for developing new anticancer therapies .
Q & A
What are the key synthetic routes and critical steps for preparing N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide?
Answer:
The synthesis typically involves:
- Imidazole ring formation : Cyclization of precursors (e.g., diamines or carbonyl compounds) under acidic/basic conditions .
- Sulfanyl linkage introduction : Reacting the imidazole intermediate with a thiol-containing compound (e.g., mercaptoacetamide derivatives) via nucleophilic substitution .
- Functional group modifications : Introducing the N-hydroxy and phenyl groups through selective alkylation or condensation reactions .
- Purification : Techniques like recrystallization or column chromatography are critical to achieving high purity (>95%) .
What analytical techniques are recommended for structural characterization and validation?
Answer:
- X-ray crystallography : Use programs like SHELXL for refining crystal structures, particularly to resolve disorder or twinning in the imidazole and sulfanyl moieties .
- Spectroscopy :
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
How should researchers design experiments to evaluate biological activity?
Answer:
- In vitro assays :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme inhibition : Assess interactions with targets like lipoxygenase (LOX) or cholinesterase using spectrophotometric methods .
- In vivo models : Evaluate toxicity and efficacy in rodent models, focusing on pharmacokinetic parameters (e.g., bioavailability, half-life) .
How can contradictory bioactivity data across studies be resolved?
Answer:
- Control variables : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhancing antimicrobial activity) .
- Statistical validation : Use multivariate analysis to identify confounding factors (e.g., cell line specificity, compound stability) .
What strategies improve pharmacokinetic properties for therapeutic development?
Answer:
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, methoxy) to the phenyl ring or acetamide chain .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with stable analogs (e.g., amides) .
- Bioavailability optimization : Use prodrug strategies or nanoformulations to enhance absorption .
What challenges arise in crystallographic analysis, and how are they addressed?
Answer:
- Disorder in the imidazole ring : Apply restraints/constraints during refinement in SHELXL .
- Twinning : Use TWINLAW in SHELXL to model twinned datasets .
- Weak diffraction : Optimize crystal growth conditions (e.g., solvent evaporation rates, temperature gradients) .
How are structure-activity relationship (SAR) studies designed for this compound?
Answer:
- Core modifications : Vary substituents on the imidazole (e.g., methyl, methoxy) and phenyl rings to assess electronic/steric effects .
- Linker optimization : Test alternative sulfur-containing linkers (e.g., sulfoxide, sulfone) to modulate reactivity .
- Pharmacophore mapping : Use docking studies to identify key interactions (e.g., hydrogen bonds with imidazole NH) .
What reaction mechanisms are involved in synthesizing derivatives of this compound?
Answer:
- Copper-catalyzed coupling : Used in forming amidine derivatives via three-component reactions (e.g., imidazole-amine, sulfonyl azide, alkyne) .
- Nucleophilic aromatic substitution : Key for introducing substituents on the phenyl ring .
- Oxidation-reduction : Modify the sulfanyl group to sulfoxide/sulfone for enhanced stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
